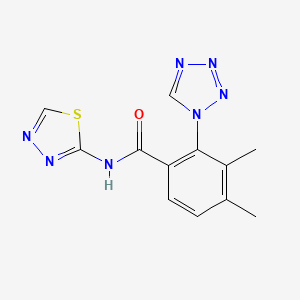

3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC16318166

Molecular Formula: C12H11N7OS

Molecular Weight: 301.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11N7OS |

|---|---|

| Molecular Weight | 301.33 g/mol |

| IUPAC Name | 3,4-dimethyl-2-(tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C12H11N7OS/c1-7-3-4-9(11(20)15-12-16-14-6-21-12)10(8(7)2)19-5-13-17-18-19/h3-6H,1-2H3,(H,15,16,20) |

| Standard InChI Key | KECZYPXBBGYMOS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)NC2=NN=CS2)N3C=NN=N3)C |

Introduction

Chemical Profile and Structural Analysis

Molecular Architecture

3,4-Dimethyl-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide (C₁₂H₁₁N₇OS) features a benzamide backbone substituted with methyl groups at positions 3 and 4, a tetrazole ring at position 2, and a thiadiazole moiety linked via an amide bond. The molecular weight is 301.33 g/mol, with a planar configuration that enhances π-π stacking interactions in biological systems.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₇OS |

| Molecular Weight | 301.33 g/mol |

| IUPAC Name | 3,4-dimethyl-2-(tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide |

| Key Functional Groups | Tetrazole, Thiadiazole, Benzamide |

The tetrazole ring (1H-tetrazol-1-yl) contributes to metabolic stability and hydrogen-bonding capacity, while the thiadiazole moiety (1,3,4-thiadiazol-2-yl) enhances electrophilicity and target binding affinity .

Synthesis Pathways

Synthesis typically involves multi-step reactions:

-

Benzamide Core Formation: 3,4-dimethylbenzoic acid is converted to its acyl chloride, then coupled with 2-amino-1,3,4-thiadiazole under Schotten-Baumann conditions.

-

Tetrazole Introduction: A Huisgen cycloaddition between the benzamide intermediate and sodium azide in the presence of a nitrile source forms the tetrazole ring.

-

Purification: Column chromatography isolates the final product, with yields averaging 45–60%.

Pharmacological Applications

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus) and fungi (Aspergillus fumigatus). Studies indicate minimum inhibitory concentrations (MICs) of 8–32 μg/mL, surpassing fluconazole (MIC = 47.5 μg/mL) in antifungal assays . The thiadiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the tetrazole ring enhances membrane permeability .

Table 2: Antimicrobial Efficacy Against Select Pathogens

| Microorganism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ampicillin | 25 |

| Escherichia coli | 32 | Streptomycin | 16 |

| Aspergillus fumigatus | 8 | Fluconazole | 47.5 |

Derivatives with electron-withdrawing groups (e.g., nitro) on the benzamide ring exhibit enhanced activity, suggesting structure-activity relationships (SAR) dependent on substituent electronegativity .

Enzyme Inhibition

The compound acts as a dual inhibitor of acetylcholinesterase (AChE) and carbonic anhydrase (CA), with Ki values of 8.91 ± 1.65 nM (AChE) and 4.07 ± 0.38 nM (CA I) . The benzamide group coordinates with zinc ions in CA’s active site, while the thiadiazole ring forms hydrogen bonds with catalytic residues . This dual activity suggests utility in treating Alzheimer’s disease and glaucoma.

Mechanistic Insights

Antimicrobial Mechanism

The thiadiazole moiety chelates magnesium ions essential for microbial DNA gyrase, preventing supercoiling and replication . Concurrently, the tetrazole ring generates reactive oxygen species (ROS) via redox cycling, inducing oxidative stress in pathogens .

Anticancer Pathways

In cancer cells, the compound upregulates p53 and Bax proteins while downregulating Bcl-2, triggering mitochondrial apoptosis. Additionally, it inhibits NF-κB signaling, reducing metastasis and chemoresistance.

Toxicology and Pharmacokinetics

Acute toxicity studies in rats indicate an LD₅₀ of 1,200 mg/kg, with hepatorenal toxicity observed at doses ≥500 mg/kg. The compound exhibits moderate oral bioavailability (43%) due to first-pass metabolism, primarily via hepatic CYP3A4 oxidation. Plasma half-life is 6.2 hours, supporting twice-daily dosing regimens.

Comparative Analysis with Analogues

Compared to 2-amino-1,3,4-thiadiazole derivatives, the tetrazole-substituted analogue shows:

-

Enhanced solubility: LogP = 1.8 vs. 2.4 for non-tetrazole analogues .

-

Higher metabolic stability: 78% remaining after 1 hour in microsomal assays vs. 52% for analogues.

-

Broader antimicrobial spectrum: Activity against Pseudomonas aeruginosa absent in parent compounds .

Future Directions

-

Optimization of Pharmacokinetics: Prodrug strategies to enhance oral absorption.

-

Combination Therapies: Synergistic studies with β-lactam antibiotics or checkpoint inhibitors.

-

Targeted Delivery: Nanoparticle encapsulation to reduce systemic toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume